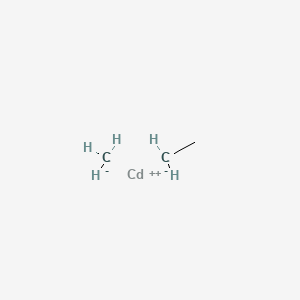
1-Butyne, 1-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyne, 1-methoxy-3-methyl- is an organic compound with the molecular formula C6H10O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyne, 1-methoxy-3-methyl- can be synthesized through multiple-step organic synthesis. One common method involves the reaction of 3-methyl-1-butyne with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 1-methoxy-3-methyl- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of advanced catalysts and purification techniques to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Butyne, 1-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
1-Butyne, 1-methoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyne, 1-methoxy-3-methyl- involves its reactivity as an alkyne. The triple bond in the compound is highly reactive and can participate in various chemical reactions. The methoxy group also influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
1-Butyne, 3-methyl-:
2-Methyl-3-butyne: Another alkyne with a similar carbon skeleton but different functional groups.
Uniqueness
1-Butyne, 1-methoxy-3-methyl- is unique due to the presence of both a methoxy group and a triple bond. This combination of functional groups provides distinct reactivity and makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
55755-14-1 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H10O/c1-6(2)4-5-7-3/h6H,1-3H3 |
InChI Key |
USESYFYZANCBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


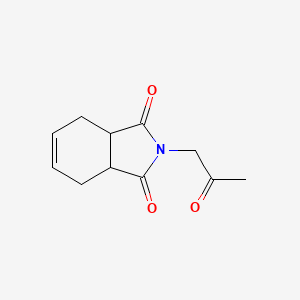
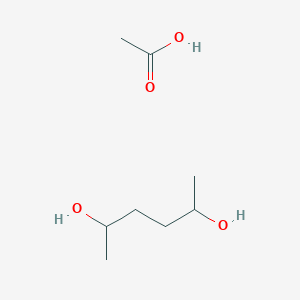
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

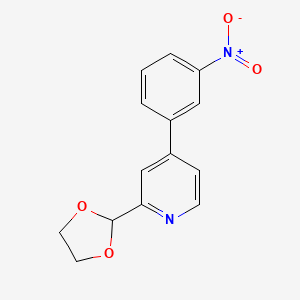
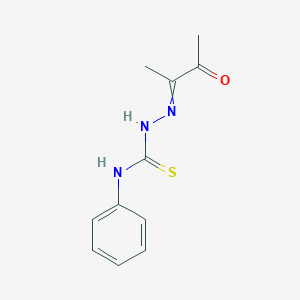
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

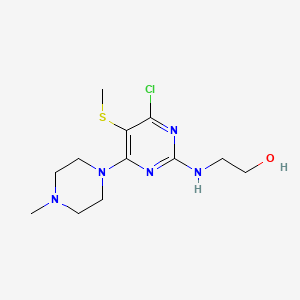
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

silane](/img/structure/B14644234.png)
